Morindone-6-O-beta-D-primeveroside

Catalog No.
S12554391
CAS No.
M.F
C26H28O14
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morindone-6-O-beta-D-primeveroside

Product Name

Morindone-6-O-beta-D-primeveroside

IUPAC Name

1,5-dihydroxy-2-methyl-6-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C26H28O14

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3

InChI Key

UVLAQGRQOILFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O

Morindone-6-O-beta-D-primeveroside is a glycoside derived from the plant Morinda citrifolia, commonly known as noni. This compound belongs to the anthraquinone class, which is characterized by a specific structure featuring an anthracene backbone with various substituents. Morindone-6-O-beta-D-primeveroside is notable for its potential health benefits and bioactive properties, particularly in the context of metabolic disorders and antioxidant activities.

Typical of glycosides and anthraquinones:

  • Hydrolysis: This reaction can occur under acidic or enzymatic conditions, leading to the release of the aglycone (morindone) and beta-D-primeverose.
  • Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The carbonyl functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's reactivity and potential for further derivatization in synthetic organic chemistry.

Morindone-6-O-beta-D-primeveroside exhibits various biological activities, including:

  • Antioxidant Effects: Research indicates that this compound has significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Activity: It may also possess anti-inflammatory effects, contributing to its potential therapeutic applications in conditions characterized by inflammation.
  • Metabolic Regulation: Studies suggest that compounds from Morinda citrifolia, including Morindone-6-O-beta-D-primeveroside, may aid in regulating metabolic processes, potentially benefiting individuals with metabolic syndrome or obesity-related issues .

The synthesis of Morindone-6-O-beta-D-primeveroside can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the roots or fruits of Morinda citrifolia. This typically requires solvent extraction techniques followed by purification processes like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where morindone is reacted with a suitable sugar donor under specific conditions to yield the desired glycoside.

These methods ensure that Morindone-6-O-beta-D-primeveroside can be obtained for research and potential therapeutic applications.

Morindone-6-O-beta-D-primeveroside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored as a functional ingredient in dietary supplements aimed at improving health and preventing diseases.
  • Pharmaceuticals: Its potential therapeutic effects on metabolic disorders make it a candidate for drug development targeting obesity and related conditions.
  • Cosmetics: The antioxidant properties may also find applications in cosmetic formulations aimed at promoting skin health and combating oxidative stress.

Several compounds share structural similarities with Morindone-6-O-beta-D-primeveroside. These include:

  • Lucidin 3-O-beta-D-primeveroside
  • Damnacanthol-3-O-beta-D-primeveroside
  • Rubiadin-1-methyl ether

Uniqueness

Morindone-6-O-beta-D-primeveroside is unique due to its specific combination of an anthraquinone core with a beta-D-primeverose moiety, which distinguishes it from other glycosides within the same class. This unique structure contributes to its distinct biological activities and potential therapeutic benefits compared to similar compounds.

Compound NameStructure TypeKey Biological Activity
Morindone-6-O-beta-D-primeverosideAnthraquinone GlycosideAntioxidant, Anti-inflammatory
Lucidin 3-O-beta-D-primeverosideAnthraquinone GlycosideAntioxidant
Damnacanthol-3-O-beta-D-primeverosideAnthraquinone GlycosideHypoglycemic
Rubiadin-1-methyl etherAnthraquinoneAntioxidant

This table illustrates how Morindone-6-O-beta-D-primeveroside stands out among its peers in terms of both structure and function.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

564.14790556 g/mol

Monoisotopic Mass

564.14790556 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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